molecular formula C8H5ClN2O2 B8349140 5-Chloro-2,3-dihydrophthalazine-1,4-dione

5-Chloro-2,3-dihydrophthalazine-1,4-dione

Cat. No. B8349140
M. Wt: 196.59 g/mol
InChI Key: OWSMVNKJAKFZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-dihydrophthalazine-1,4-dione is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2,3-dihydrophthalazine-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-dihydrophthalazine-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2,3-dihydrophthalazine-1,4-dione

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,(H,10,12)(H,11,13)

InChI Key

OWSMVNKJAKFZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NNC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-phthalic anhydride (5a, purchased from TCI) (10 g, 54.95 mmol) was dissolved in glacial acetic acid (100 mL), and hydrazine hydrate (20 mL) was added dropwise at 0° C., and then refluxed for two hours at 125° C. When the reaction was completed, the solution was cooled down to room temperature, filtrated, and washed with water until the filtrate pH 6.0, and then dried to give 5-chloro-2,3-dihydrophthalazin-1,4-dione (5b), 10.08 g white solid (yield 93%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-chlorophthalic anyhydride (0.02 mol) and hydrazine hydrate (0.02 mol) in dry ethanol (50 ml) was heated to reflux in a reaction flask. Reflux continued for several hours until the 3-chlorophthalic anhydride disappeared and a white crystalline solid deposited on the walls of the flask. The solid was filtered and recrystallized from ethanol to yield 5-chloro-2,3-dihydrophthalazine1,4-dione in a yield of 58 percent.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.